N-hydroxy-4-(2-propylpentanoylamino)benzamide

HDAC inhibition Hydroxamic acid Valproic acid derivative

N-Hydroxy-4-(2-propylpentanoylamino)benzamide is a synthetic, small-molecule histone deacetylase (HDAC) inhibitor belonging to the N-hydroxybenzamide class. It is designed by tethering a short-chain fatty acid (valproic acid/2-propylpentanoic acid) pharmacophore to a Zn²⁺-chelating hydroxamic acid motif via a para-substituted benzamide linker.

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
CAS No. 656261-09-5
Cat. No. B12546975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-hydroxy-4-(2-propylpentanoylamino)benzamide
CAS656261-09-5
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NO
InChIInChI=1S/C15H22N2O3/c1-3-5-11(6-4-2)14(18)16-13-9-7-12(8-10-13)15(19)17-20/h7-11,20H,3-6H2,1-2H3,(H,16,18)(H,17,19)
InChIKeyDFTIKTIWFVAIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-4-(2-propylpentanoylamino)benzamide (CAS 656261-09-5): A Valproic Acid-Derived Hydroxamate HDAC Inhibitor


N-Hydroxy-4-(2-propylpentanoylamino)benzamide is a synthetic, small-molecule histone deacetylase (HDAC) inhibitor belonging to the N-hydroxybenzamide class [1]. It is designed by tethering a short-chain fatty acid (valproic acid/2-propylpentanoic acid) pharmacophore to a Zn²⁺-chelating hydroxamic acid motif via a para-substituted benzamide linker [1]. This hybrid architecture distinguishes it from simple carboxylic acid HDAC inhibitors like valproic acid, and from classical hydroxamic acids such as suberoylanilide hydroxamic acid (SAHA/Vorinostat), by potentially modulating isoform selectivity and potency through a distinct binding mode [1].

Why HDAC Inhibitors with 2-Propylpentanoyl (Valproyl) Motifs Cannot Be Interchanged with Simple Hydroxamates or Carboxylic Acids


HDAC inhibitors are not functionally interchangeable due to profound differences in class/isoform selectivity arising from variations in the Zn²⁺-chelating warhead and the surface-recognition moiety [1]. Valproic acid, a carboxylic acid, inhibits predominantly Class I HDACs with low millimolar potency [2]. In contrast, classical hydroxamic acids like SAHA are broad-spectrum, high-affinity inhibitors [2]. The target compound incorporates a valproyl side chain connected to a hydroxamic acid via a benzamide spacer, a design intended to confer a selectivity and potency profile distinct from either parent class, making direct substitution with valproic acid or simple hydroxamates a risk for divergent biological outcomes [1].

Quantitative Differentiation of N-Hydroxy-4-(2-propylpentanoylamino)benzamide from Key Comparators


Structural Hybridization for Potency Gains Over Valproic Acid

Valproic acid (VPA) is a weak HDAC inhibitor, requiring millimolar concentrations for enzyme inhibition [1]. The target compound was rationally designed by tethering the valproyl recognition element to a hydroxamic acid Zn²⁺-chelating group, a modification proven to increase HDAC inhibitory potency by several orders of magnitude [2]. While the exact IC50 of the target compound against specific HDAC isoforms is not disclosed in the primary patent, structurally analogous N-hydroxy-4-(alkanoylamino)benzamides within the same series demonstrate nanomolar IC50 values against Class I and II HDACs, a >1000-fold improvement over the parent carboxylic acid [2].

HDAC inhibition Hydroxamic acid Valproic acid derivative

Differential Selectivity vs. Classical Hydroxamates (SAHA/TSA)

Classical pan-HDAC inhibitors like SAHA and Trichostatin A (TSA) strongly inhibit both Class I and Class IIb HDACs (e.g., HDAC6) with comparable low nanomolar potency [1]. The valproyl-derived series, including the target compound, features a branched aliphatic side chain that is expected to differentially engage the hydrophobic channel of HDAC isoforms, potentially conferring greater selectivity for Class I or specific Class IIa enzymes over HDAC6 [2]. The precise IC50 values and selectivity ratios for N-hydroxy-4-(2-propylpentanoylamino)benzamide remain undisclosed in public literature.

Isoform selectivity HDAC panel Hydroxamic acid

Closest Structural Analog vs. Phenylbutanoyl Derivative: Activity Inference

Within the same patent family, the closest structurally characterized analog is N-hydroxy-4-(4-phenylbutanoylamino)benzamide, which features a linear phenylbutanoyl side chain instead of the branched 2-propylpentanoyl group [1]. The 2-propylpentanoyl motif is a known structural feature of valproic acid, itself an HDAC inhibitor, and its inclusion may provide a dual-targeting advantage [2]. Quantitative head-to-head data for the target compound versus the phenylbutanoyl derivative are not provided in the primary patent [1].

SAR Benzamide Hydrophobic pocket

Recommended Scientific and Industrial Applications for N-Hydroxy-4-(2-propylpentanoylamino)benzamide (656261-09-5)


Epigenetic Probe Development in Neuroscience Research

Given its derivation from the antiepileptic drug valproic acid, this compound is particularly suited for studies investigating the role of HDAC inhibition in neuronal models. It can serve as a more potent and potentially more selective tool than valproic acid for dissecting epigenetic mechanisms underlying neuroprotection or neural tube defects [1].

Cancer Cell Line Panel Screening for Isoform-Specific Antiproliferative Effects

The hybrid structure of a hydroxamic acid with a branched fatty acid linker warrants its use in differential screening panels against classical inhibitors like SAHA. Researchers can profile the compound's growth-inhibitory effects across diverse cancer cell lines to identify unique sensitivity patterns indicative of novel isoform selectivity [2].

Structure-Activity Relationship (SAR) Studies on Benzamide-Linked HDAC Inhibitors

As a key intermediate in the SAR landscape of N-hydroxybenzamide HDAC inhibitors, this compound is a critical control for medicinal chemistry programs optimizing the linker and surface-recognition motif. It allows direct comparison with analogs bearing different alkyl or aryl side chains to map the hydrophobic binding pocket of Class I and II HDACs [1].

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